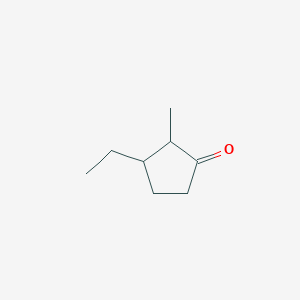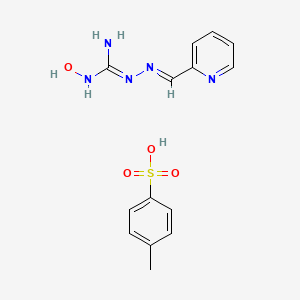![molecular formula C13H14N2O4S B14423318 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 83962-07-6](/img/structure/B14423318.png)
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an imidazolone ring, a benzoyl group substituted with a methanesulfonyl group, and an ethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolone Ring: The imidazolone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Substitution with Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzoyl intermediate with methanesulfonyl chloride in the presence of a base.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 4-Ethyl-5-[4-(methylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 4-Ethyl-5-[4-(ethylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
- 4-Ethyl-5-[4-(propylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific substitution pattern on the benzoyl group also contributes to its unique properties and applications.
特性
| 83962-07-6 | |
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
4-ethyl-5-(4-methylsulfonylbenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H14N2O4S/c1-3-10-11(15-13(17)14-10)12(16)8-4-6-9(7-5-8)20(2,18)19/h4-7H,3H2,1-2H3,(H2,14,15,17) |
InChIキー |
VFQKVKNICIADBO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



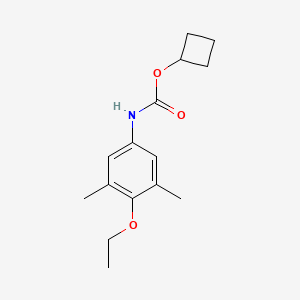
![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
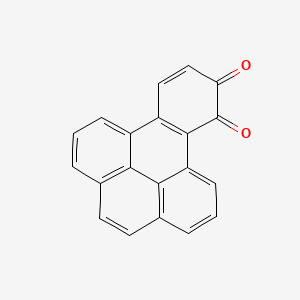
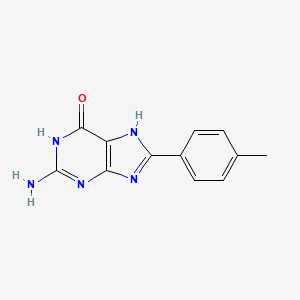

![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
